1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
Synthesis Analysis
- The synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde involves several steps, including acylation and nucleophilic substitution, starting from commercially available pyrrole. This process has been optimized for efficiency, achieving a total yield of 65% (Wang, Tu, Han, & Guo, 2017).
Molecular Structure Analysis
- Crystallography studies reveal details about the molecular structure of compounds related to 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde. For example, copper(II) complexes of Schiff bases derived from pyrrole-2-carbaldehyde show specific co-ordination geometries and bonding patterns (Bailey, Barrass, Fenton, Gonzalez, Moody, & Barbarín, 1984).
Chemical Reactions and Properties
- 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including condensation processes, to form different compounds. For instance, the synthesis of benzimidazoles from 1-vinyl-1H-pyrrole-2-carbaldehydes and o-phenylenediamine has been reported, yielding intensely fluorescent products (Trofimov, Ivanov, Skital'tseva, Vasil’tsov, Ushakov, Petrushenko, & Mikhaleva, 2009).
Physical Properties Analysis
- The physical properties of compounds related to 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde, such as crystal structure, can be determined using X-ray crystallography. The compound 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde, for example, has been characterized by its crystallization in a monoclinic system (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).
Chemical Properties Analysis
- The compound exhibits unique chemical properties, such as the ability to participate in various types of reactions, including hydroamination, annulation, and oxidative functionalization, as seen in related pyrrole-carbaldehyde derivatives (Abbiati, Casoni, Canevari, Nava, & Rossi, 2006); (Wu, Zhao, Geng, Wang, & Wu, 2018).
Scientific Research Applications
1. Synthon in Sonogashira Cross-Coupling Reactions
- Summary of the Application: The compound is used as a synthon in Sonogashira cross-coupling reactions .
- Methods of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
- Results or Outcomes: Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .
2. Visible-Light-Induced Oxidative Formylation
- Summary of the Application: The compound is used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer .
- Methods of Application: The formylation is performed under mild conditions .
- Results or Outcomes: The corresponding formamides are produced in good yields .
3. Synthon in Sonogashira Cross-Coupling Reactions
- Summary of the Application: The compound is used as a synthon in Sonogashira cross-coupling reactions .
- Methods of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
- Results or Outcomes: Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .
5. Synthon in Sonogashira Cross-Coupling Reactions
- Summary of the Application: The compound is used as a synthon in Sonogashira cross-coupling reactions .
- Methods of Application: The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
- Results or Outcomes: Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .
6. Nitrification Inhibitor for Agricultural Applications
- Summary of the Application: The compound is used as a nitrification inhibitor in agriculture .
- Methods of Application: The compound is applied to the soil to slow microbial nitrification processes, which transform ammonia to nitrate .
- Results or Outcomes: The compound exhibits superior nitrification inhibitory properties and enables effective retention of ammonium and suppression of nitrate and nitrous oxide production over 21 days in several agricultural soils with pH values ranging from 4.7 to 7.5 .
Safety And Hazards
Future Directions
Future research could focus on the development of new synthesis methods, the exploration of different reactions, and the investigation of the compound’s potential applications in various fields. For instance, the compound “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate” is a useful synthon in Sonogashira cross-coupling reactions .
properties
IUPAC Name |
1-prop-2-ynylpyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-5-9-6-3-4-8(9)7-10/h1,3-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGZZDLIHWQCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590857 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
104501-02-2 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.